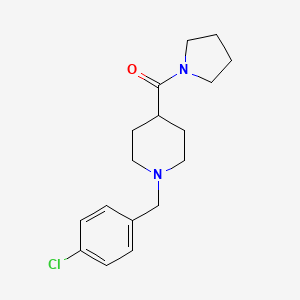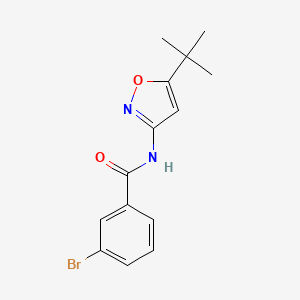
1-(4-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the early 1980s and has since been used in various scientific research studies to investigate the mechanism of action, physiological effects, and potential therapeutic benefits.
Mécanisme D'action
The exact mechanism of action of 1-(4-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine is not fully understood, but it is believed to interact with the cannabinoid receptors in the brain and peripheral tissues. This compound has a high affinity for both CB1 and CB2 receptors, which are involved in various physiological processes, including pain perception, inflammation, and immune function. 1-(4-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been shown to activate these receptors, leading to the release of various neurotransmitters and modulating the activity of various signaling pathways.
Biochemical and Physiological Effects:
1-(4-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been shown to have various biochemical and physiological effects in preclinical studies. This compound has been shown to have potent analgesic and anti-inflammatory properties, which may be mediated through the activation of CB1 and CB2 receptors. Additionally, 1-(4-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been shown to modulate immune function and inhibit tumor growth in various preclinical models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine in laboratory experiments is its high potency and selectivity for CB1 and CB2 receptors. This compound has been extensively studied and has a well-established pharmacological profile, making it an ideal tool for investigating the role of cannabinoid receptors in various physiological processes. However, one of the limitations of using 1-(4-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine is its potential for off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on 1-(4-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine. One area of interest is the development of novel analogs with improved pharmacological profiles and reduced side effects. Additionally, further research is needed to investigate the potential therapeutic applications of 1-(4-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine in various neurological disorders and cancer. Finally, more studies are needed to elucidate the exact mechanism of action of this compound and its interactions with other signaling pathways in the body.
In conclusion, 1-(4-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound has a well-established pharmacological profile and has been shown to have potent analgesic, anti-inflammatory, and antitumor properties in preclinical studies. Further research is needed to investigate the potential therapeutic applications of 1-(4-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine and to elucidate its exact mechanism of action.
Méthodes De Synthèse
The synthesis of 1-(4-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine involves several steps, including the reaction of 4-chlorobenzyl chloride with piperidine to form 1-(4-chlorobenzyl)piperidine. This intermediate is then reacted with N-tert-butoxycarbonyl-1-pyrrolidinecarboxamide to form 1-(4-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine. The final product is purified through a series of chromatography techniques to obtain a high-purity compound.
Applications De Recherche Scientifique
1-(4-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been extensively studied for its potential therapeutic applications in various scientific research studies. This compound has been shown to have potent analgesic, anti-inflammatory, and antitumor properties in preclinical studies. Additionally, 1-(4-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been investigated for its potential use in the treatment of various neurological disorders, such as multiple sclerosis, Parkinson's disease, and epilepsy.
Propriétés
IUPAC Name |
[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O/c18-16-5-3-14(4-6-16)13-19-11-7-15(8-12-19)17(21)20-9-1-2-10-20/h3-6,15H,1-2,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGGDWASURQNBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Chlorobenzyl)piperidin-4-yl](pyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-acetylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5126352.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxy-N,3-dimethylbenzenesulfonamide](/img/structure/B5126355.png)
![N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-2-furamide](/img/structure/B5126361.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5126368.png)
![2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5126384.png)
![N-[2-(benzylthio)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5126386.png)

![N-[1-({[3-(dimethylamino)propyl]amino}carbonyl)-2-phenylvinyl]-4-methoxybenzamide](/img/structure/B5126400.png)
![1-[5-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-2-thienyl]ethanone](/img/structure/B5126414.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5126416.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5126421.png)
![2-(4-morpholinyl)-N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)acetamide oxalate](/img/structure/B5126436.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylcyclobutanamine](/img/structure/B5126438.png)
![3,4-dimethoxy-N-[(4-methyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5126453.png)